6-[4-(benzyloxy)-3-methoxyphenyl]-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene
Overview
Description
6-[4-(Benzyloxy)-3-methoxyphenyl]-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene is a complex organic molecule notable for its unique structure and potential applications across various scientific fields. This compound is characterized by its fused benzene and chromene rings, which endow it with a distinctive framework that can be manipulated for diverse chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(benzyloxy)-3-methoxyphenyl]-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene typically involves multi-step procedures, starting with the selection of appropriate precursors. Commonly, the synthesis may include:
Formation of the Chromene Ring: This step often employs a cyclization reaction facilitated by acid or base catalysts.
Introduction of the Benzyloxy Group: Benzylation reactions, which involve the use of benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Methoxylation: Methoxylation of the aromatic rings usually requires methyl iodide and a strong base such as sodium hydride.
Final Cyclization and Hydrogenation: The closure of the hexahydro ring and reduction of intermediates can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In an industrial setting, the synthesis process needs to be optimized for scalability, yield, and cost-efficiency. This involves:
High-Pressure Reactors: For hydrogenation steps, utilizing high-pressure reactors ensures complete reduction with maximum yield.
Continuous Flow Systems: Implementing continuous flow synthesis can enhance reaction efficiency and safety, especially for hazardous intermediates.
Purification Techniques: Employing large-scale chromatography and crystallization methods to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, which typically target the methoxy groups.
Reduction: Reduction processes can involve catalytic hydrogenation as mentioned in the preparation methods.
Substitution: Aromatic substitution reactions can introduce various functional groups onto the benzene rings, using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium on carbon (Pd/C), sodium borohydride.
Substitution Reagents: Halogens (e.g., bromine), sulfonic acids.
Major Products Formed
Oxidation Products: Formation of phenol derivatives.
Reduction Products: Saturated hydrocarbon rings.
Substitution Products: Derivatives with diverse functional groups enhancing the compound’s chemical versatility.
Scientific Research Applications
The compound has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules. Its unique structure is a model for studying ring fusion and stereochemistry.
Medicine: Research into its pharmacological properties suggests potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, including polymers and specialty chemicals.
Mechanism of Action
6-[4-(Benzyloxy)-3-methoxyphenyl]-8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene exerts its effects through various mechanisms depending on its application:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their function.
Pathways Involved: It may modulate signal transduction pathways, such as those involving kinase enzymes or G-protein coupled receptors.
Comparison with Similar Compounds
When compared to similar compounds, this molecule stands out due to its specific structural attributes:
Similar Compounds: 6-[4-(benzyloxy)-3-hydroxyphenyl] derivatives, 8,9-dimethoxy-1H-benzo[c]chromene analogs.
Uniqueness: The combination of benzyloxy and methoxy groups on a hexahydro-1H-benzo[c]chromene framework provides unique steric and electronic properties not commonly found in related structures.
This compound’s distinct features and versatile applications highlight its importance in ongoing scientific research and development.
Properties
IUPAC Name |
8,9-dimethoxy-6-(3-methoxy-4-phenylmethoxyphenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O5/c1-30-26-15-20(13-14-25(26)33-18-19-9-5-4-6-10-19)29-23-17-28(32-3)27(31-2)16-22(23)21-11-7-8-12-24(21)34-29/h4-6,9-10,13-17,21,24,29H,7-8,11-12,18H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXALHVYEZOXGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC(=C(C=C3C4CCCCC4O2)OC)OC)OCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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